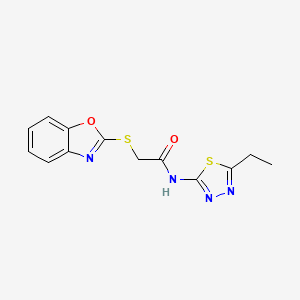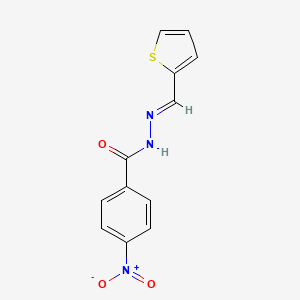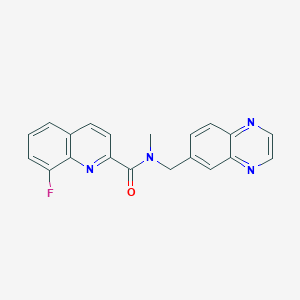![molecular formula C12H18N6OS2 B5546756 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5546756.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide and its derivatives involves multiple steps, including condensation reactions, cyclization, and substitutions. Techniques such as carbodiimide condensation have been utilized for the efficient synthesis of these compounds. The structures of the synthesized compounds have been confirmed by various spectral data including MS, IR, CHN, and NMR (Wang, Li, Dong, & Dong, 2010).
Molecular Structure Analysis
The molecular structure of these compounds has been established through spectral data and, in some cases, single-crystal X-ray diffraction. This analysis provides insights into the arrangement of atoms within the molecule and its electronic structure, essential for understanding the compound's chemical behavior (Yu, Hu, Wan, Li, Zheng, & Xu, 2014).
Chemical Reactions and Properties
These compounds participate in various chemical reactions that highlight their reactivity and potential for further modification. The reactivity is influenced by the presence of the thiadiazole and triazole rings, which are capable of undergoing nucleophilic and electrophilic substitutions, respectively. This versatility makes them suitable for the synthesis of a wide range of derivatives with potential biological activities (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. The crystal packing and hydrogen bonding patterns provide insights into the stability and solubility of the compounds, which are essential for their potential application in various fields (Gautam, Gautam, & Chaudhary, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to form derivatives, are dictated by the functional groups present in the molecule. These properties are explored through experimental studies and theoretical calculations, providing a comprehensive understanding of the compound's chemistry (Kovalenko, Nosulenko, Voskoboynik, Berest, Antypenko, Antypenko, & Katsev, 2012).
科学的研究の応用
Insecticidal Applications
A study explored the synthesis of various heterocycles, including thiadiazole derivatives, for their potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research demonstrated the utility of such compounds in developing new insecticidal agents (Fadda et al., 2017).
Antimicrobial and Anticancer Activities
Another study synthesized biologically important N-heteroaryl-2-(heteroarylthio)acetamides, noting that similar structures have been important in inhibiting HIV 1 replications. This highlights the compound's potential in antimicrobial and antiviral research (Krishnaraj & Muthusubramanian, 2014).
Analgesic and Anti-inflammatory Agents
Compounds with the thiadiazole core have been designed, synthesized, and evaluated for their anti-inflammatory and analgesic properties. This includes detailed analysis and evaluation of their potential as therapeutic agents, indicating the compound's applicability in pain management and inflammatory conditions (Shkair et al., 2016).
Glutaminase Inhibitors for Cancer Treatment
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which include thiadiazole derivatives, has shown significant promise in inhibiting kidney-type glutaminase (GLS), a target for cancer therapy. This work underscores the compound's potential in oncology, particularly in designing drugs with improved solubility and therapeutic efficacy (Shukla et al., 2012).
特性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6OS2/c1-4-10-16-18-12(21-10)14-9(19)6-20-11-13-8(15-17-11)5-7(2)3/h7H,4-6H2,1-3H3,(H,13,15,17)(H,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZOVQSJJRRBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NNC(=N2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5546677.png)
![ethyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5546693.png)
![2-methyl-4-(3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5546702.png)

![4-[(2-ethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5546710.png)

![[(1S)-2-(3,3-diphenyl-1-piperidinyl)-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5546729.png)
![N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5546731.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B5546739.png)
![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)


![(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)
